![molecular formula C14H11ClN2O3S B5730661 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide, also known as CPTA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioacetamides and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide may exert its therapeutic effects by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory disorders. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its high purity and stability. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been shown to exhibit low toxicity, making it a safer alternative to other chemical compounds. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in lab experiments is its relatively high cost compared to other chemical compounds.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide. One potential area of research is the development of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide-based drug delivery systems for targeted drug delivery. Additionally, further studies could be conducted to investigate the potential use of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide in the treatment of various inflammatory disorders and cancer. Furthermore, the mechanisms underlying the antibacterial activity of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide could be further elucidated.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide has also been investigated for its potential use as a drug delivery system.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPZCPXQOCFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
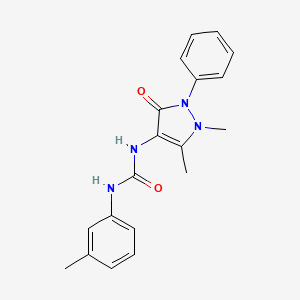
![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
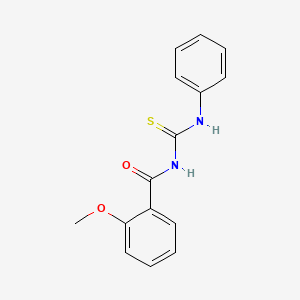
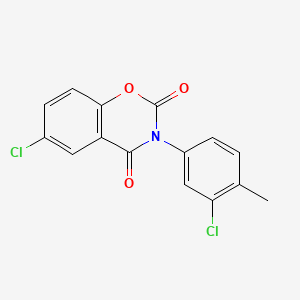
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
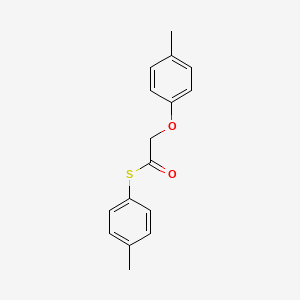
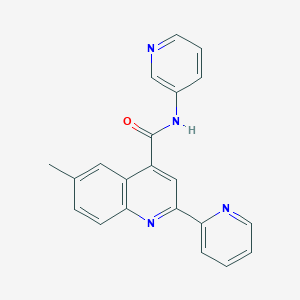
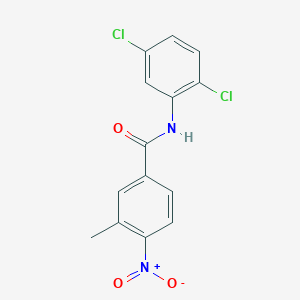
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)